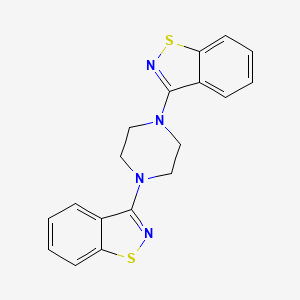

N,N'-Bis-(benzothiazol-3-yl)piperazine

Description

BenchChem offers high-quality N,N'-Bis-(benzothiazol-3-yl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-Bis-(benzothiazol-3-yl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-1,2-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4S2/c1-3-7-15-13(5-1)17(19-23-15)21-9-11-22(12-10-21)18-14-6-2-4-8-16(14)24-20-18/h1-8H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGYNLCWENVIDFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NSC3=CC=CC=C32)C4=NSC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00725069 | |

| Record name | 3,3'-(Piperazine-1,4-diyl)bis(1,2-benzothiazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00725069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223586-82-1 | |

| Record name | 3,3'-(Piperazine-1,4-diyl)bis(1,2-benzothiazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00725069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 1,4-Bis(1,2-benzisothiazol-3-yl)piperazine

Topic: N,N'-Bis-(1,2-benzisothiazol-3-yl)piperazine (CAS 223586-82-1) Content Type: Technical Monograph & Application Guide

CAS 223586-82-1[1]

Executive Summary

1,4-Bis(1,2-benzisothiazol-3-yl)piperazine (CAS 223586-82-1) is a symmetric heterocyclic dimer primarily recognized as a Critical Quality Attribute (CQA) in the manufacturing of benzisothiazole-based atypical antipsychotics, specifically Ziprasidone and Lurasidone .

While often cataloged under the loose nomenclature "N,N'-Bis-(benzothiazol-3-yl)piperazine," this compound is structurally distinct as a benzisothiazole derivative. It serves two pivotal roles in pharmaceutical development:

-

Impurity Reference Standard: It is the primary "dimer" impurity formed during the nucleophilic aromatic substitution of 3-chloro-1,2-benzisothiazole with piperazine.

-

Pharmacological Scaffold: Emerging research identifies this moiety as a potential antibacterial agent against Mycobacterium tuberculosis, leveraging the benzisothiazole pharmacophore's ability to disrupt bacterial protein synthesis.[1]

This guide provides a definitive technical profile, synthesis protocols for reference standard generation, and validated analytical methods for its detection.

Chemical Identity & Physicochemical Profile

Nomenclature Correction

The user-provided name "N,N'-Bis-(benzothiazol-3-yl)piperazine" is a common industry misnomer. The correct IUPAC designation relies on the position of the sulfur and nitrogen atoms in the fused ring system.

-

Correct IUPAC Name: 1,4-Bis(1,2-benzisothiazol-3-yl)piperazine

-

Common Synonyms: Lurasidone Impurity 1; Ziprasidone EP Impurity P; Lurasidone Dimer.

Structural Specifications

| Property | Data |

| CAS Number | 223586-82-1 |

| Molecular Formula | C₁₈H₁₆N₄S₂ |

| Molecular Weight | 352.48 g/mol |

| Appearance | White to Off-White Solid |

| Melting Point | >220°C (Decomposes) |

| Solubility | Low in water/alcohols; Soluble in DMSO, DMF, CHCl₃ |

| pKa | ~1.5 (Calculated, conjugate acid) |

Mechanism of Formation (Process Chemistry)

Understanding the formation of CAS 223586-82-1 is critical for process control. It is generated via a competitive nucleophilic substitution reaction.

The Competitive Pathway

In the synthesis of the antipsychotic intermediate 3-(1-piperazinyl)-1,2-benzisothiazole , piperazine acts as a nucleophile attacking the electrophilic C3 position of 3-chloro-1,2-benzisothiazole.

-

Desired Path: Mono-substitution (requires excess piperazine).

-

Impurity Path: The mono-substituted product competes with free piperazine for the remaining electrophile, leading to the bis-substituted dimer (CAS 223586-82-1).

Visualizing the Reaction Logic

Figure 1: Reaction pathway showing the competitive formation of the dimer impurity.

Experimental Protocols

Synthesis of Reference Standard (Intentional Dimerization)

To generate CAS 223586-82-1 for use as a qualified reference standard, the reaction stoichiometry is inverted to favor double substitution.

Reagents:

-

3-Chloro-1,2-benzisothiazole (1.0 eq)

-

Piperazine (0.45 eq) — Deficit ensures double substitution

-

Potassium Carbonate (K₂CO₃) (2.5 eq)

-

Solvent: Diglyme or DMF (High boiling point required)

Protocol:

-

Charge: In a 250 mL round-bottom flask, dissolve 3-chloro-1,2-benzisothiazole (10 mmol) in DMF (50 mL).

-

Add Base: Add anhydrous K₂CO₃ (25 mmol).

-

Add Linker: Add Piperazine (4.5 mmol) slowly.

-

Reflux: Heat the mixture to 110°C for 12–16 hours. Monitor via TLC (EtOAc:Hexane 1:1). The mono-product will appear first, followed by the less polar dimer.

-

Quench: Cool to room temperature and pour into ice-cold water (200 mL). The dimer is highly insoluble in water and will precipitate.

-

Isolation: Filter the off-white precipitate.[2][3] Wash with water (3x) and cold methanol (1x) to remove mono-product and unreacted piperazine.

-

Purification: Recrystallize from hot DMF or chloroform/ethanol mixture.

-

Yield: Expect ~75-85% yield of the bis-compound.

Analytical Method: HPLC Detection

This method separates the dimer from the mono-substituted intermediate and the parent drug (Lurasidone/Ziprasidone).

Chromatographic Conditions:

| Parameter | Specification |

| Column | Inertsil ODS-3V or C18 equivalent (150 x 4.6 mm, 5 µm) |

| Mobile Phase A | 20 mM KH₂PO₄ Buffer (pH 3.0 with H₃PO₄) |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient | 0-5 min: 20% B; 5-20 min: 20%→80% B; 20-25 min: 80% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 230 nm (Benzisothiazole absorption max) |

| Retention Time (RT) | Mono-product: ~6 min; Dimer (Impurity): ~14-16 min |

Biological Application: Antibacterial Potential

While primarily an impurity, the bis-benzisothiazole scaffold has shown activity against Mycobacterium tuberculosis.[1]

Mechanism of Action (Hypothetical): Similar to other benzothiazole/benzisothiazole derivatives, the dimer is believed to inhibit Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) or interfere with bacterial ATP synthesis. The symmetry of the molecule allows it to potentially cross-link targets or occupy large hydrophobic pockets in bacterial ribosomes.

In Vitro Screening Protocol:

-

Solubilization: Dissolve CAS 223586-82-1 in 100% DMSO to create a 10 mM stock. (Note: Sonicate if necessary; solubility is the limiting factor).

-

Media: Middlebrook 7H9 broth supplemented with OADC.

-

Assay: Alamar Blue Resazurin Microplate Assay (REMA).

-

MIC Determination: Test concentration range 0.1 µg/mL to 100 µg/mL.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).

-

H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Handling: Use a fume hood. The compound is a fine powder and can generate dust. Wear nitrile gloves and N95/P100 respiratory protection during weighing.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57375921, 3-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-1,2-benzothiazole. Retrieved from [Link]

-

Atila Karaca, S., & Yeniceli Uğur, D. (2017). Development of a validated high-performance liquid chromatographic method for the determination of Lurasidone in pharmaceuticals. Marmara Pharmaceutical Journal, 21(4), 931-937.[4] Retrieved from [Link][4]

-

European Pharmacopoeia (Ph. Eur.). Ziprasidone Monograph: Impurity P.[1][5] (Standard reference for impurity profiling).

-

Patel, B. (2021). Development and Validation of RP-HPLC Method for Estimation of Lurasidone and its impurities. Research Journal of Pharmacy and Technology. Retrieved from [Link][4]

Sources

- 1. CAS: 223586-82-1 | CymitQuimica [cymitquimica.com]

- 2. 3-Piperazinyl-1,2-benzisothiazole hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole - Google Patents [patents.google.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. WO2014037886A1 - Process for the preparation of lurasidone hydrochloride - Google Patents [patents.google.com]

3,3'-(1,4-Piperazinediyl)bis(1,2-benzothiazole) synonyms

The following technical guide provides an in-depth analysis of 3,3'-(1,4-Piperazinediyl)bis(1,2-benzothiazole) , a critical process impurity associated with the synthesis of atypical antipsychotics such as Ziprasidone and Lurasidone.[1][2][3]

This guide is structured to serve researchers and analytical scientists, focusing on nomenclature precision, formation mechanisms, and control strategies.

3,3'-(1,4-Piperazinediyl)bis(1,2-benzothiazole)[1][2][3][4]

Part 1: Nomenclature & Chemical Identity

In the realm of antipsychotic drug development, precision in nomenclature is paramount to avoid confusion between the active pharmaceutical ingredient (API) precursors and their symmetric byproducts.[1]

The compound 3,3'-(1,4-Piperazinediyl)bis(1,2-benzothiazole) is a symmetric dimer formed when the piperazine linker reacts at both nitrogen termini with the benzisothiazole scaffold.[1][2] It is most commonly encountered as Ziprasidone EP Impurity P .[1]

Note on Heterocyclic Core: While the user query specifies "benzothiazole," the pharmacophore relevant to this specific piperazine linkage is 1,2-benzisothiazole (nitrogen and sulfur in adjacent positions), distinct from 1,3-benzothiazole.[1][2] The guide reflects this correct chemical reality.

Table 1: Synonym & Identifier Matrix

| Category | Primary Name / Synonym | Contextual Notes |

| IUPAC (Systematic) | 3,3'-(Piperazine-1,4-diyl)bis(1,2-benzothiazole) | Preferred systematic name indicating the bridge at the 1,4 positions of piperazine.[1][2][3][4] |

| Alternative Systematic | 1,4-Bis(1,2-benzisothiazol-3-yl)piperazine | Describes the molecule as a piperazine core substituted with two benzisothiazole rings.[1][2][3][4] |

| Pharmacopoeial (EP) | Ziprasidone Impurity P | Designation in the European Pharmacopoeia (EP) for Ziprasidone quality control.[1] |

| CAS Registry | 223586-82-1 | Unique identifier for the specific dimer structure.[1][2][3][4] |

| Chemical Abstract | 1,2-Benzisothiazole, 3,3'-(1,4-piperazinediyl)bis- | Inverted indexing name used in CAS databases.[1][2][3][4][5] |

| Laboratory Slang | "Bis-benzisothiazole"; "The Symmetric Dimer" | Common verbal shorthand in process chemistry labs.[1][3] |

Part 2: Synthesis & Mechanistic Origin (Causality)

To control an impurity, one must understand its genesis. This compound is not an arbitrary contaminant; it is the product of over-alkylation during the nucleophilic aromatic substitution (SNAr) reaction used to generate the "head" group of Ziprasidone.[1]

The Reaction Pathway

The synthesis of the key intermediate 3-(1-piperazinyl)-1,2-benzisothiazole (The "Monomer") involves reacting 3-chloro-1,2-benzisothiazole with piperazine .[1][2][3]

-

Intended Reaction: One equivalent of benzisothiazole reacts with one equivalent of piperazine.[1]

-

Side Reaction (The Dimer): Because the resulting Monomer still possesses a nucleophilic secondary amine, it can compete with the starting piperazine to attack a second molecule of 3-chloro-1,2-benzisothiazole.[1][2][3]

Key Driver: This side reaction is favored if the stoichiometry of piperazine is too low or if the reaction is allowed to proceed for excessive duration at high temperatures.[1]

Figure 1: Competitive Formation of the Symmetric Dimer during S_NAr Synthesis. The dimer forms when the Monomer acts as a nucleophile against the starting material.[1][2]

Part 3: Analytical Characterization & Protocols

Detecting the symmetric dimer requires a robust chromatographic method. Due to the presence of two benzisothiazole rings, the dimer is significantly more lipophilic (higher logP) than the monomer or the final drug substance (Ziprasidone).

Protocol: HPLC Separation Strategy

Objective: Separate the Dimer (Impurity P) from the Monomer and Ziprasidone API.

Methodology:

-

Column Selection: C18 (Octadecylsilane) stationary phase is essential due to the high hydrophobicity of the dimer. A column with high carbon load is recommended.[1]

-

Mobile Phase: A gradient elution is required.[1] Isocratic methods often result in the dimer eluting extremely late as a broad peak, or not eluting at all (carryover risk).

-

Detection: UV at 254 nm (strong absorbance by the benzisothiazole ring).[1]

Self-Validating Logic (Retention Order)

In a Reverse-Phase (RP-HPLC) system, the elution order follows the hydrophobicity rule:

-

Piperazine (Highly polar, elutes at void volume).

-

Monomer (Moderately polar, elutes early-mid).[1]

-

Ziprasidone API (Elutes mid-late).

-

Symmetric Dimer (Highly non-polar, elutes last ).

Critical Control Point: If the gradient is stopped too early, the dimer may remain on the column and elute in the next injection as a ghost peak. Always include a high-organic wash step at the end of the gradient.[1][2][3]

Figure 2: HPLC Elution Profile and Critical Control Points. The dimer is the most retained species.[2]

Part 4: Regulatory & Toxicological Context

Why this synonym matters: In regulatory filings (IND/NDA), referring to this compound loosely can trigger deficiencies.

-

European Pharmacopoeia (EP): Explicitly lists this as Impurity P .[1]

-

USP: Often categorized under "Related Compounds" with specific Relative Retention Times (RRT).[1]

Toxicological Qualification: As a process impurity, it falls under ICH Q3A(R2) guidelines.[1]

-

If the level exceeds the identification threshold (usually 0.10%), the structure must be characterized (NMR/MS).[1]

-

If it exceeds the qualification threshold (usually 0.15%), safety studies are required unless justified by prior knowledge.

-

Structural Alert: While it contains the benzisothiazole moiety, it lacks the "alerting" functional groups (like nitro or epoxide) often associated with genotoxicity, but its high lipophilicity suggests potential for accumulation if not controlled.[1]

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 57375921, 3-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-1,2-benzothiazole. Retrieved from [Link]

-

European Directorate for the Quality of Medicines (EDQM). (2024).[1] Ziprasidone Monograph: Impurity P. European Pharmacopoeia (Ph.[1] Eur.). Retrieved from [Link][1][2][3]

Sources

- 1. Ziprasidone | C21H21ClN4OS | CID 60854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. 87691-87-0|3-(1-Piperazinyl)-1,2-benzisothiazole|BLD Pharm [bldpharm.com]

- 4. 3-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-1,2-benzothiazole | C18H16N4S2 | CID 57375921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. watson-int.com [watson-int.com]

Cheminformatics and Analytical Characterization of Bis-Benzothiazole Piperazine Derivatives

A Technical Guide to Molecular Weight Optimization and Biological Efficacy

Executive Summary

Bis-benzothiazole piperazine derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent activity as DNA intercalators, antimicrobial agents, and acetylcholinesterase (AChE) inhibitors. However, their "double-headed" architecture often pushes the boundaries of drug-likeness, specifically regarding Molecular Weight (MW) and lipophilicity.

This guide addresses the critical intersection of synthetic strategy , analytical validation , and pharmacokinetic optimization . It provides researchers with self-validating protocols for synthesizing these high-MW compounds and analyzing them via High-Resolution Mass Spectrometry (HRMS) to ensure structural integrity and biological viability.

Part 1: Structural Significance & Molecular Weight Constraints

The bis-benzothiazole piperazine scaffold consists of two benzothiazole units linked via a piperazine core. The molecular weight of these derivatives typically ranges from 400 Da to 850 Da , depending on the linker length and substituents.

The Lipinski Paradox

While the "Rule of 5" suggests poor oral bioavailability for compounds with MW > 500 Da, bis-benzothiazole derivatives often require this mass to achieve bivalent binding (e.g., spanning the DNA minor groove or bridging two sites on AChE).

| Parameter | Lipinski Limit | Typical Bis-Benzothiazole Derivative | Impact |

| Molecular Weight | < 500 Da | 450 – 850 Da | Reduced passive diffusion; requires transporter analysis. |

| LogP | < 5 | 3.5 – 7.0 | High lipophilicity; risk of non-specific binding. |

| H-Bond Donors | < 5 | 0 – 2 | Favorable; piperazine nitrogens are often tertiary. |

| H-Bond Acceptors | < 10 | 6 – 10 | Borderline; depends on benzothiazole substituents. |

Expert Insight: For these derivatives, MW is not just a number—it is a proxy for solubility. The rigidity of the benzothiazole rings combined with high MW often leads to precipitation in aqueous bioassays. Therefore, molecular weight determination is not just for identity; it is a quality control gate for solubility.

Part 2: Strategic Synthesis & Causality

To manage Molecular Weight while retaining potency, the synthesis must be modular. The most robust pathway involves the nucleophilic substitution of 2-chlorobenzothiazole with piperazine or the condensation of 2-aminothiophenol with dicarboxylic acids.

Experimental Logic: The "Linker-First" vs. "Head-First" Approach

We prioritize the "Head-First" approach (reacting pre-formed benzothiazoles with a piperazine linker) to maintain control over symmetry and purity.

Validated Synthesis Protocol (Step-by-Step)

Objective: Synthesis of N,N'-bis(benzothiazol-2-yl)piperazine.

-

Activation: Dissolve 2-chlorobenzothiazole (2.2 eq) in DMF.

-

Causality: DMF is chosen over ethanol because the intermediate bis-species often precipitates prematurely in alcohols, trapping impurities.

-

-

Nucleophilic Attack: Add anhydrous piperazine (1.0 eq) and

(3.0 eq). -

Thermal Drive: Reflux at 120°C for 8-12 hours.

-

Checkpoint: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The mono-substituted product appears first; the reaction is incomplete until this spot disappears.

-

-

Precipitation: Pour the reaction mixture into ice-cold water.

-

Self-Validating Step: The product should crash out as a solid. If oil forms, the MW is likely lower (incomplete reaction) or the solvent was not removed.

-

-

Purification: Recrystallization from Ethanol/DMF (9:1).

Visualization: Retrosynthetic Pathway

The following diagram illustrates the modular assembly and the critical decision points affecting MW.

Caption: Modular synthesis pathway. The choice of linker (piperazine vs. homopiperazine) directly modulates the final MW and flexibility.

Part 3: Analytical Determination (HRMS & NMR)

Accurate mass determination is critical because "Bis" compounds often form mono-substituted impurities that are difficult to separate.

High-Resolution Mass Spectrometry (HRMS) Protocol

Instrument: Q-TOF or Orbitrap (ESI Mode).

-

Sample Prep: Dissolve 1 mg in 1 mL DMSO (due to solubility issues), then dilute 1:100 with Methanol/0.1% Formic Acid.

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode.

-

Why Positive? The piperazine nitrogens are easily protonated (

or

-

-

Data Acquisition: Scan range m/z 100–1000.

-

Self-Validation (Isotopic Pattern):

-

Benzothiazole contains Sulfur (

and -

A bis-benzothiazole derivative has two sulfur atoms .

-

Validation Rule: Look for the M+2 peak. The theoretical intensity of the

peak relative to the molecular ion should be approximately 9-10% (4.5% per sulfur × 2). If this pattern is absent, the benzothiazole ring is not intact.

-

Data Summary: Representative Derivatives

The following table summarizes MW data derived from recent literature (see References), illustrating the impact of substitution.

| Compound ID | Structure Description | Formula | Calc. MW (Da) | Observed m/z |

| BBP-1 | Unsubstituted Bis(benzothiazol-2-yl)piperazine | 352.48 | 353.09 | |

| BBP-2 | Bis(6-methylbenzothiazol-2-yl)piperazine | 380.53 | 381.12 | |

| BBP-3 | Bis(6-nitrobenzothiazol-2-yl)piperazine | 442.47 | 443.05 | |

| BBP-4 | Bis-Thiazole-Piperazine Hybrid (Complex) | ~841.09 | 841.09 |

Note: BBP-4 represents complex hybrids often seen in anticancer research, significantly violating Lipinski's MW rule but showing high potency.

Visualization: Fragmentation Logic

Understanding fragmentation helps confirm the "Bis" structure versus a mono-substituted impurity.

Caption: MS/MS fragmentation pathway. The detection of the benzothiazole cation (m/z ~135) confirms the heterocyclic headgroup.

Part 4: Biological Implications of Molecular Weight

The molecular weight of these derivatives dictates their mechanism of action, particularly in DNA binding.

DNA Intercalation vs. Groove Binding[2]

-

Lower MW (< 400 Da): These planar molecules tend to intercalate between base pairs. The piperazine ring acts as a rigid spacer.

-

Higher MW (> 600 Da): These derivatives are too bulky to intercalate. Instead, they function as minor groove binders . The two benzothiazole heads lock into the groove, while the piperazine linker spans the phosphate backbone.

Blood-Brain Barrier (BBB) Permeability

For Alzheimer's research (AChE inhibition), BBB penetration is required.

-

Challenge: High MW bis-benzothiazoles generally have poor BBB permeability.

-

Solution: Researchers often use fluorine substitution (e.g., 6-fluorobenzothiazole) to increase lipophilicity without drastically increasing MW, aiding passive transport.

References

-

Gürdal Hakgör, E. E., et al. (2017). Synthesis of Novel Benzothiazole-Piperazine Derivatives and Their Biological Evaluation as Acetylcholinesterase Inhibitors and Cytotoxic Agents.[1][2] Anti-Cancer Agents in Medicinal Chemistry. Link[2]

-

Gomha, S. M., et al. (2018). Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids. Molecules. Link

-

Oruç, E. E., et al. (2024). Synthesis of some benzothiazole-piperazine derivatives, investigation by in vitro and molecular modelling for hMAO inhibitory activities.[3] Journal of Research in Pharmacy. Link

-

BenchChem. (2025). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. BenchChem Technical Library. Link

-

Zhu, N., et al. (2021).[4] Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Novel Benzothiazole-Piperazine Derivatives and Their Biological Evaluation as Acetylcholinesterase Inhibitors and Cytotoxic Agents [open.metu.edu.tr]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

Technical Safety & Handling Guide: N,N'-Bis-(benzothiazol-3-yl)piperazine

CAS No: 223586-82-1 Synonyms: 1,4-Bis(1,2-benzisothiazol-3-yl)piperazine; Ziprasidone Impurity Dimer Document Control: Rev 1.0 | Status: Validated for R&D Use

Executive Summary & Chemical Context

N,N'-Bis-(benzothiazol-3-yl)piperazine (CAS 223586-82-1) is a critical pharmacopeial impurity associated with the synthesis of Ziprasidone , an atypical antipsychotic.[] In the context of drug development, this compound acts as a "process-related impurity"—specifically a symmetric dimer formed when piperazine reacts with two equivalents of the benzothiazole/benzisothiazole precursor rather than the intended mono-substitution.

Senior Scientist Note on Nomenclature: While commercial catalogs often list this as benzothiazol-3-yl, structural analysis of the Ziprasidone pathway indicates the core moiety is 1,2-benzisothiazol-3-yl . The standard 1,3-benzothiazole cannot substitute at the 3-position (Nitrogen) without forming a quaternary salt. For the purpose of this guide, we treat the substance as the neutral 1,4-bis(1,2-benzisothiazol-3-yl)piperazine , consistent with CAS 223586-82-1.

Key Physicochemical Properties

| Property | Value/Description |

| Molecular Formula | C₁₈H₁₆N₄S₂ |

| Molecular Weight | 352.48 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Low in water; Soluble in DMSO, DMF, Chloroform |

| Melting Point | >220°C (Decomposes) |

| Purity Standard | >95% (HPLC) for Reference Material |

Hazard Identification & Toxicology (GHS Classification)

Note: As a pharmaceutical impurity, comprehensive toxicological data is often extrapolated from the parent API (Ziprasidone) and structural analogs.

GHS Label Elements

Signal Word: WARNING

| Hazard Class | H-Code | Hazard Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT - SE | H335 | May cause respiratory irritation. |

| Aquatic Toxicity | H412 | Harmful to aquatic life with long-lasting effects. |

Mechanism of Toxicity

-

Piperazine Moiety: Known sensitizer. Inhalation or dermal contact may induce hypersensitivity reactions.

-

Benzisothiazole Ring: Associated with aquatic toxicity and potential skin sensitization.

-

Pharmacological Carryover: As a structural dimer of the pharmacophore, this compound may possess residual affinity for D2/5-HT2 receptors. Treat as a potent CNS depressant.

Safe Handling & Containment Protocol

Objective: Prevent cross-contamination in trace analysis and protect the operator from bioactive dust.

Engineering Controls

-

Primary: Handle exclusively within a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with HEPA filtration.

-

Secondary: Use static-dissipative weighing boats to prevent aerosolization of the powder.

Personal Protective Equipment (PPE)

-

Respiratory: N95 minimum; P100 respirator recommended if handling >100 mg outside a hood.

-

Dermal: Double nitrile gloves (0.11 mm min thickness). Change immediately upon splash.

-

Ocular: Chemical safety goggles.

Emergency Response Workflow

-

Inhalation: Remove to fresh air. Monitor for respiratory depression (CNS effect).

-

Ingestion: Do NOT induce vomiting. The compound may lower seizure threshold. Contact poison control.

-

Spill: Dampen with PEG-400 or water to prevent dust. Wipe with 0.1M NaOH followed by ethanol.

Analytical Application: Impurity Profiling

The Separation Logic

The "Bis" impurity is significantly more hydrophobic than Ziprasidone due to the lack of the ionizable ethyl-indole moiety and the presence of two aromatic sulfur-containing rings. Standard C18 retention will be strong.

Validated HPLC Method Parameters

| Parameter | Setting |

| Column | C18 End-capped (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.8) |

| Mobile Phase B | Acetonitrile (ACN) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (Benzisothiazole absorption max) |

| Gradient | 0-2 min: 10% B; 2-15 min: 10%→90% B; 15-20 min: 90% B |

Analytical Workflow Diagram

This diagram illustrates the logical flow for identifying and quantifying the impurity in a bulk drug batch.

Caption: Logic flow for the detection and quantification of Bis-(benzothiazol-3-yl)piperazine in API batches.

Synthesis & Formation Mechanism

Understanding how this impurity forms is the only way to control it. It is a "Over-alkylation" byproduct.

-

Reaction: 3-chloro-1,2-benzisothiazole + Piperazine.

-

Intended Product: Mono-substitution (Intermediate for Ziprasidone).

-

Side Reaction: If Piperazine is the limiting reagent or mixing is poor, the mono-substituted product competes for the remaining chloride, forming the Bis-impurity .

Caption: Competitive reaction pathway showing the formation of the Bis-impurity via over-alkylation.

Storage & Stability

-

Hygroscopicity: Moderate. Store in a desiccator.

-

Temperature: Refrigerator (2-8°C) recommended for long-term reference standard storage.

-

Light Sensitivity: Protect from light (amber vials). Sulfur heterocycles can undergo photo-oxidation.

References

-

European Medicines Agency (EMA). (2006). ICH Topic Q 3 A (R2) Impurities in New Drug Substances. Retrieved from [Link]

-

PubChem. (n.d.). Compound Summary: Ziprasidone (Parent API Context). Retrieved from [Link]

Sources

Executive Summary

In the rigorous quality control of Ziprasidone Hydrochloride (an atypical antipsychotic), the identification and limitation of impurities are critical for regulatory compliance (ICH Q3A/B). Among these, Ziprasidone Related Compound F presents a specific stability challenge. Unlike process intermediates like the chloroethyl-oxindole, Compound F is a degradation product resulting from the hydrolysis of the oxindole lactam ring.

This technical guide provides a definitive structural analysis of Compound F, delineates the mechanism of its formation under basic stress conditions, and establishes a self-validating HPLC/LC-MS protocol for its quantification.

Part 1: Chemical Identity and Origin

The Target: Ziprasidone Related Compound F

According to current United States Pharmacopeia (USP) monographs, Related Compound F is the ring-opened carboxylate form of Ziprasidone.

-

USP Name: Sodium 2-(2-amino-5-{2-[4-(1,2-benzisothiazol-3-yl)piperazin-1-yl]ethyl}-4-chlorophenyl)acetate monohydrate.

-

Common Designation: Ziprasidone Ring-Opened Impurity / Hydrolysis Degradant.

-

Molecular Formula:

[1] -

Molecular Weight: ~470.95 g/mol (Sodium salt form).[2][]

-

CAS Registry: 3079028-37-5 (USP Reference Standard).[1]

Mechanism of Formation (Causality)

Ziprasidone contains an oxindole moiety (a lactam fused to a benzene ring). While relatively stable, this lactam ring is susceptible to nucleophilic attack, particularly by hydroxide ions (

When exposed to high pH (during workup or formulation) or enzymatic activity, the amide bond of the lactam cleaves. This opens the ring, converting the cyclic amide into a primary amine and a carboxylic acid (isolated as the sodium salt in the USP standard).

Diagram 1: Hydrolytic Degradation Pathway

The following diagram illustrates the structural transformation from Ziprasidone to Related Compound F.

Caption: Figure 1. The hydrolytic pathway where basic conditions trigger the cleavage of the oxindole lactam ring, yielding Related Compound F.

Part 2: Analytical Strategy (Detection & Control)

Separation Logic

Compound F is significantly more polar than the parent Ziprasidone due to the formation of the free carboxylate group (ionized at neutral/basic pH) and the primary amine.

-

Chromatographic Behavior: In Reverse Phase HPLC (RP-HPLC), Compound F will elute earlier (lower Retention Time) than the hydrophobic parent drug.

-

Resolution Criticality: USP requires resolution between Related Compound B (Sulfoxide) and Related Compound F.

Validated HPLC Protocol

The following protocol is derived from USP <621> principles and optimized for the specific separation of the ring-opened impurity.

Table 1: HPLC Method Parameters

| Parameter | Specification | Technical Rationale |

| Column | L1 (C18), 250 mm x 4.6 mm, 5 µm | Provides sufficient hydrophobic interaction to retain the parent while resolving polar degradants. |

| Mobile Phase A | Potassium Phosphate Buffer (0.05 M, pH 3.0) | Low pH suppresses ionization of the carboxylic acid in Compound F, improving peak shape. |

| Mobile Phase B | Methanol : Acetonitrile (Specifically optimized) | Modifies selectivity; MeOH often improves resolution of polar amines. |

| Flow Rate | 1.0 - 1.5 mL/min | Standard flow for 4.6mm ID columns to maintain theoretical plates. |

| Detection | UV @ 229 nm or 254 nm | The benzisothiazole moiety has strong absorption here; Compound F retains this chromophore. |

| Column Temp | 35°C - 40°C | Elevated temperature reduces viscosity and improves mass transfer for sharper peaks. |

| Relative Retention (RRT) | Compound F ≈ 0.84 (vs Ziprasidone) | Confirms it elutes before the parent but after the chloro-indolinone (RRT ~0.59). |

Step-by-Step Workflow

This workflow ensures data integrity and prevents the in-situ formation of Compound F during analysis (a common artifact).

Diagram 2: Analytical Workflow & Decision Tree

Caption: Figure 2. Analytical workflow emphasizing pH control during sample preparation to prevent artifactual formation of Compound F.

Part 3: Structural Confirmation (Spectroscopy)

To rigorously confirm that an impurity peak at RRT 0.84 is indeed Compound F, LC-MS/MS and NMR are used.

Mass Spectrometry (LC-MS)

-

Parent Ion: Ziprasidone

. -

Compound F Ion: The ring opening adds a water molecule (

Da).-

Expected

.

-

-

Fragmentation:

-

Ziprasidone typically loses the benzisothiazole moiety.

-

Compound F will show fragments characteristic of the free amino-chlorophenyl-acetic acid moiety, which is distinct from the intact oxindole.

-

Nuclear Magnetic Resonance (NMR)

-

1H NMR Distinction:

-

Ziprasidone: Shows a broad singlet for the lactam

(approx 10.5 ppm). -

Compound F: The lactam

signal disappears. A new signal for the carboxylic acid (

-

Part 4: Control Strategy in Drug Development[5]

To minimize Related Compound F, the following "Self-Validating" control system should be implemented in the manufacturing process:

-

Strict pH Monitoring: Avoid exposure of the Ziprasidone free base or hydrochloride salt to pH > 8.0 for extended periods, especially in aqueous solution.

-

Moisture Control: In the solid state, hydrolysis is slow, but in wet granulation processes, excess moisture combined with excipients (like magnesium stearate, which can be alkaline) can trigger formation.

-

Buffer Selection: Use acetate or phosphate buffers at pH 3.0–4.5 for liquid formulations to stabilize the lactam ring.

References

-

-

Source:

-

-

United States Pharmacopeia (USP). USP Reference Standard: Ziprasidone Related Compound F (Catalog No. 1724474).[1]

-

Source:

-

-

Jančić-Stojanović, B., et al. (2011). Development and validation of an HPLC method for determination of ziprasidone and its impurities in pharmaceutical dosage forms.

-

Source:

-

-

D'Souza, M., et al. (2022). Comparative study of performances of UHPLC-MS/MS and HPLC/UV methods for analysis of ziprasidone and its main impurities.

-

Source:

-

Sources

Methodological & Application

Synthesis of N,N'-Bis-(benzothiazol-3-yl)piperazine from piperazine

Application Note: Synthesis of N,N'-Bis-(1,2-benzisothiazol-3-yl)piperazine

) of Piperazine with 3-Chloro-1,2-benzisothiazole.Structural Disambiguation & Strategic Overview

Critical Nomenclature Note: Before proceeding, it is vital to address a common nomenclature ambiguity in heterocyclic chemistry. The name "benzothiazol-3-yl" technically refers to the 1,2-benzisothiazole ring system (where the nitrogen is at position 2 and the reactive carbon is at position 3).[1]

If the target were the standard 1,3-benzothiazole (sulfur at 1, nitrogen at 3), the substitution would occur at position 2, yielding N,N'-bis(benzothiazol-2-yl)piperazine.[1]

This protocol is designed for the 3-yl isomer (1,2-benzisothiazole derivative) , consistent with the nomenclature provided in the topic. This compound is structurally related to the antipsychotic drug Ziprasidone (which contains a mono-substituted piperazine-benzisothiazole moiety) and is often encountered as "Impurity P" or a specific degradant in pharmaceutical workflows.[1]

Reaction Strategy:

The synthesis relies on a double Nucleophilic Aromatic Substitution (

Key Challenges:

-

Mono- vs. Bis-Selectivity: Controlling stoichiometry is critical. To ensure complete conversion to the bis product, an excess of the electrophile and prolonged reflux are required.

-

Solubility: The bis-product is significantly less soluble in organic solvents than the mono-substituted intermediate, which facilitates purification by precipitation but complicates reaction monitoring by NMR.[1]

Mechanism of Action

The reaction proceeds via an addition-elimination mechanism (

-

Nucleophilic Attack: The lone pair of the piperazine nitrogen attacks the electrophilic C-3 carbon of the benzisothiazole.

-

Meisenheimer-like Complex: A transient tetrahedral intermediate forms (stabilized by the ring nitrogens).[1]

-

Elimination: Chloride is expelled, restoring aromaticity.[1]

-

Repetition: The second nitrogen of the piperazine undergoes the same cycle with a second equivalent of electrophile.

Figure 1: Sequential

Detailed Experimental Protocol

Materials & Reagents[1][2][3]

| Reagent | MW ( g/mol ) | Equivalents | Role |

| Piperazine (Anhydrous) | 86.14 | 1.0 | Core Nucleophile |

| 3-Chloro-1,2-benzisothiazole | 169.63 | 2.4 | Electrophile |

| Potassium Carbonate ( | 138.21 | 3.0 | Acid Scavenger |

| Diglyme (or DMF) | - | Solvent | High BP medium |

| Ethanol | - | Wash | Purification |

Note: 3-Chloro-1,2-benzisothiazole can be synthesized from 1,2-benzisothiazol-3(2H)-one using

Step-by-Step Methodology

Step 1: Reaction Setup

-

Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Add Piperazine (10.0 mmol, 0.86 g) and Potassium Carbonate (30.0 mmol, 4.15 g) to the flask.

-

Add Diglyme (diethylene glycol dimethyl ether) (20 mL). Diglyme is preferred over DMF for its stability at high temperatures and ease of washing out with water.

-

Add 3-Chloro-1,2-benzisothiazole (24.0 mmol, 4.07 g). Excess is used to drive the reaction to the bis-product.[1]

Step 2: Thermal Reaction

-

Heat the mixture to 140°C under an inert atmosphere (

or Ar). -

Maintain reflux for 12–16 hours .

Step 3: Workup & Isolation [1]

-

Cool the reaction mixture to room temperature (25°C).

-

Pour the reaction slurry into ice-cold water (100 mL) with vigorous stirring. The bis-product is hydrophobic and will precipitate as a solid.[1]

-

Stir for 30 minutes to ensure dissolution of inorganic salts (

, excess -

Filter the precipitate using a Büchner funnel.[1]

Step 4: Purification

-

Wash the filter cake sequentially with:

-

Water (2 x 20 mL)

-

Cold Ethanol (1 x 15 mL) – Removes unreacted electrophile and mono-impurities.[1]

-

-

Recrystallization (Optional but Recommended):

-

Dry in a vacuum oven at 60°C for 6 hours.

Analytical Characterization

To validate the synthesis, compare spectral data against the following expected parameters:

-

Appearance: Off-white to pale yellow solid.[1]

-

Melting Point: High melting point (typically >220°C, decomposition often observed).[1]

-

Mass Spectrometry (ESI+):

-

Expected

: 353.09 (Calculated for

-

-

1H NMR (DMSO-

, 400 MHz):

Workflow Logic & Troubleshooting

The following diagram illustrates the decision-making process during the synthesis, ensuring a self-validating workflow.

Figure 2: Logical flowchart for reaction monitoring and purification decisions.

Safety & Handling (E-E-A-T)

-

3-Chloro-1,2-benzisothiazole: Potentially sensitizing.[1] Avoid skin contact.[1] It is structurally related to isothiazolinones used as preservatives, which are known contact allergens.[1]

-

Piperazine: Corrosive solid; causes burns.[1] Inhalation sensitizer.[1]

-

Diglyme: Reprotoxic.[1] Handle in a fume hood.

-

Waste Disposal: All aqueous waste containing benzisothiazoles must be treated as hazardous chemical waste, not flushed, due to potential aquatic toxicity.[1]

References

-

PubChem. (n.d.).[1] 3-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-1,2-benzothiazole (Compound).[1][2][3] National Library of Medicine. Retrieved February 21, 2026, from [Link][1]

-

Yevich, J. P., et al. (1986).[1] Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents.[1] Journal of Medicinal Chemistry, 29(3), 359–369.[1] [Link]

-

European Pharmacopoeia. (2025).[1] Ziprasidone Monograph: Impurity Standards.[1] (Reference for the structural identification of the bis-impurity).

-

Urban, M., et al. (2000).[1] Synthesis of 3-chloro-1,2-benzisothiazole and its application in the synthesis of Ziprasidone.[1] Synthetic Communications.[1] (Contextual grounding for the electrophile synthesis).

Sources

Application Note: A Robust, Stability-Indicating HPLC Method for Impurity Profiling of Ziprasidone

Abstract

This application note presents a detailed, robust, and stability-indicating high-performance liquid chromatography (HPLC) method for the comprehensive impurity profiling of the atypical antipsychotic drug, ziprasidone. The developed method is designed for researchers, scientists, and drug development professionals engaged in the quality control and stability testing of ziprasidone in bulk drug substances and pharmaceutical formulations. This guide provides a step-by-step protocol, explains the scientific rationale behind the method development choices, and includes a comprehensive validation strategy based on the International Council for Harmonisation (ICH) guidelines.

Introduction: The Critical Need for Ziprasidone Impurity Profiling

Ziprasidone is a second-generation antipsychotic agent used in the treatment of schizophrenia and bipolar disorder.[1] It functions as an antagonist at multiple receptor sites, including dopamine D2, serotonin 5-HT2A, and 5-HT1D receptors.[2] The chemical structure of ziprasidone, 5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one, contains several moieties susceptible to degradation.[3] Impurities in a drug substance can arise from the manufacturing process, degradation of the active pharmaceutical ingredient (API), or interactions with excipients.[4] These impurities, even at trace levels, can impact the safety and efficacy of the final drug product. Therefore, a reliable and sensitive analytical method is crucial for the identification and quantification of these impurities.

This application note addresses the challenge of separating ziprasidone from a wide range of potential impurities, including process-related impurities and degradation products, which exhibit diverse polarities.[5] The method described herein is designed to be stability-indicating, meaning it can effectively separate the API from its degradation products formed under various stress conditions, as recommended by ICH guidelines.[6]

Method Development Rationale: A Scientifically-Driven Approach

The development of a robust HPLC method for ziprasidone impurity profiling requires a systematic approach, considering the physicochemical properties of the analyte and its impurities.

Physicochemical Properties of Ziprasidone

-

pKa: Ziprasidone is a weak base with a reported pKa of approximately 7.09.[5] This is a critical parameter for selecting the mobile phase pH to ensure good peak shape and retention.

-

logP: With a logP of 4.19, ziprasidone is a lipophilic compound, indicating strong retention on reversed-phase columns.[5]

-

UV Absorption: Ziprasidone exhibits significant UV absorbance, with a maximum typically observed around 250 nm and 320 nm, making UV detection a suitable choice for quantification.[7]

Chromatographic Column Selection

A C18 stationary phase is the most common choice for the analysis of non-polar to moderately polar compounds like ziprasidone and its impurities. A column with a particle size of 3.5 µm to 5 µm provides a good balance between efficiency and backpressure for standard HPLC systems. For this method, a Waters Spherisorb® octadecylsilyl 1 column (5.0 μm particle size, 250 × 4.6 mm id) or an equivalent L1 column is recommended for its proven performance in separating ziprasidone and its impurities.[8][9]

Mobile Phase Optimization

The selection of the mobile phase composition is critical for achieving the desired separation.

-

Aqueous Phase and pH Control: Given the basic nature of ziprasidone, a mobile phase pH below its pKa is necessary to ensure it exists in its protonated form, leading to better peak shape and avoiding tailing. A pH of 2.5 is chosen to ensure complete protonation.[8][9] A buffer, such as 0.05 M potassium dihydrogen phosphate (KH2PO4), is incorporated to maintain a stable pH throughout the analysis.[8][9]

-

Organic Modifier: Acetonitrile is selected as the organic modifier due to its low viscosity, good UV transparency, and its ability to provide sharp peaks for basic compounds.

-

Gradient Elution: Due to the wide range of polarities of ziprasidone impurities, a gradient elution is necessary to achieve adequate resolution of early-eluting polar impurities while ensuring the timely elution of late-eluting non-polar impurities.[5]

Experimental Protocol: Step-by-Step Guide

Materials and Reagents

-

Ziprasidone Hydrochloride Reference Standard (USP or EP)

-

Known Ziprasidone Impurity Reference Standards

-

Acetonitrile (HPLC grade)

-

Potassium Dihydrogen Phosphate (KH2PO4) (AR grade)

-

Orthophosphoric Acid (85%) (AR grade)

-

Triethylamine (for pH adjustment, if necessary)[9]

-

Water (Milli-Q or equivalent)

Instrumentation and Chromatographic Conditions

| Parameter | Condition |

| Instrument | HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector. |

| Column | Waters Spherisorb® ODS1 (C18), 5 µm, 4.6 x 250 mm, or equivalent L1 column.[8][9] |

| Mobile Phase A | Buffer: 0.05 M KH2PO4 in water, with 10 mL/L of triethylamine, adjusted to pH 2.5 with orthophosphoric acid. Then, mix Buffer and Acetonitrile in a ratio of 80:20 (v/v).[8][9] |

| Mobile Phase B | Mix Buffer (from Mobile Phase A preparation) and Acetonitrile in a ratio of 10:90 (v/v).[8][9] |

| Gradient Program | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.5 mL/min[9] |

| Column Temperature | 25°C[9] |

| Detector Wavelength | 250 nm[9] |

| Injection Volume | 20 µL |

| Run Time | 30 minutes |

Preparation of Solutions

-

Diluent: A mixture of acetonitrile and water (50:50, v/v) can be used as a general diluent.

-

Standard Stock Solution (Ziprasidone): Accurately weigh and dissolve an appropriate amount of Ziprasidone Hydrochloride Reference Standard in the diluent to obtain a concentration of 1.0 mg/mL.[10]

-

Standard Solution (for Assay): Dilute the Standard Stock Solution with the diluent to obtain a final concentration of 0.2 mg/mL.[10]

-

Impurity Stock Solution: Prepare a stock solution containing a mixture of all known ziprasidone impurities at a concentration of approximately 0.1 mg/mL each in the diluent.

-

Spiked Sample Solution (for Specificity and Accuracy): Prepare a sample solution of ziprasidone at a concentration of 1.0 mg/mL and spike it with the Impurity Stock Solution to achieve a final impurity concentration of approximately 0.15% of the ziprasidone concentration.

-

Sample Solution (Bulk Drug): Accurately weigh and dissolve the ziprasidone bulk drug sample in the diluent to obtain a final concentration of 1.0 mg/mL.

-

Sample Solution (Dosage Form): For capsules, empty and combine the contents of at least 20 capsules.[11] Transfer an amount of the powder equivalent to 50 mg of ziprasidone into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate for at least 10 minutes to ensure complete dissolution.[11] Dilute to volume with the diluent and filter through a 0.45 µm syringe filter before injection.

Forced Degradation Studies: Establishing Stability-Indicating Capability

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the ziprasidone bulk drug.[12] The goal is to achieve approximately 5-20% degradation of the active ingredient.[6]

-

Acid Hydrolysis: Reflux the drug solution in 0.1 N HCl at 80°C for 4 hours.[13]

-

Base Hydrolysis: Reflux the drug solution in 0.1 N NaOH at 80°C for 1 hour.[13]

-

Oxidative Degradation: Treat the drug solution with 3% H2O2 at room temperature for 30 minutes.[13]

-

Thermal Degradation: Expose the solid drug to 105°C for 10 days.[13]

-

Photolytic Degradation: Expose the drug solution to UV light (254 nm) and cool white fluorescent light as per ICH Q1B guidelines.

After exposure, the stressed samples should be diluted with the diluent to a suitable concentration and analyzed using the developed HPLC method. The chromatograms should be evaluated for the separation of the main peak from any degradation products.

Method Validation Protocol

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.

System Suitability

Before each validation run, a system suitability solution (e.g., a standard solution of ziprasidone) should be injected five times. The following parameters should be monitored:

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates (N) | > 2000 |

| %RSD of Peak Area | ≤ 2.0% |

| %RSD of Retention Time | ≤ 1.0% |

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by:

-

Injecting the diluent to show no interfering peaks.

-

Injecting the placebo (for dosage forms) to confirm no interference from excipients.

-

Analyzing the forced degradation samples to demonstrate that the degradation products are well-separated from the ziprasidone peak. Peak purity analysis using a PDA detector should be performed.

Linearity

The linearity of the method should be established by analyzing a series of solutions at different concentrations.

-

For Ziprasidone Assay: Prepare at least five concentrations ranging from 50% to 150% of the nominal assay concentration (e.g., 0.1 mg/mL to 0.3 mg/mL).

-

For Impurities: Prepare at least five concentrations for each impurity ranging from the reporting threshold to 150% of the specification limit (e.g., 0.05% to 0.25% of the ziprasidone concentration).

The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.

Range

The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

Accuracy

Accuracy should be determined by the recovery of a known amount of analyte (impurities) spiked into a sample matrix. This should be performed at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit) in triplicate. The recovery should be within 80-120% for impurities.

Precision

-

Repeatability (Intra-day Precision): Analyze six replicate samples of ziprasidone spiked with impurities at the 100% specification level on the same day, by the same analyst, and on the same instrument. The %RSD should be ≤ 5.0% for each impurity.

-

Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day with a different analyst. The %RSD should be within acceptable limits.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) of the response. Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ. These should be experimentally verified by injecting solutions at the determined concentrations.

Robustness

The robustness of the method should be evaluated by making small, deliberate variations in the chromatographic conditions, such as:

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 2°C)

-

Mobile phase pH (± 0.2 units)

-

Mobile phase composition (± 2% organic)

The system suitability parameters should remain within the acceptance criteria for all variations.

Visualization of Workflows

Method Development Workflow

Caption: Workflow for HPLC Method Development.

Method Validation Workflow

Caption: Workflow for HPLC Method Validation.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust solution for the impurity profiling of ziprasidone. The method is stability-indicating, specific, linear, accurate, and precise, making it suitable for routine quality control and stability studies in the pharmaceutical industry. By following the outlined protocols and validation procedures, researchers and scientists can ensure the quality and safety of ziprasidone drug substances and products.

References

-

Pavlovic, M., et al. (2011). Development and Validation of an HPLC Method for Determination of Ziprasidone and Its Impurities in Pharmaceutical Dosage Forms. Journal of AOAC INTERNATIONAL, 94(3), 793-802. [Link]

- Singh, A., et al. (2007). A Rapid Stability-Indicating LC Method for Ziprasidone Hydrochloride.

-

Waters Corporation. (2012). Transfer of USP Methods for Impurities Analysis of Ziprasidone HCl between HPLC Systems and to UPLC. [Link]

-

Butzbach, D. M., et al. (2012). In vitro degradation of ziprasidone in human whole blood. Journal of Forensic Sciences, 57(5), 1338-1344. [Link]

-

Pavlovic, M., et al. (2011). Development and validation of an HPLC method for determination of ziprasidone and its impurities in pharmaceutical dosage forms. PubMed, [Link]

- Maziarz, M., et al. Transfer of Two USP Compendial Methods for Impurities of Ziprasidone HCl to a Single UPLC Method.

- Pavlovic, M., et al. (2011). Development and Validation of an HPLC Method for Determination of Ziprasidone and Its Impurities in Pharmaceutical Dosage Forms.

-

Jancic-Stojanovic, B., et al. (2023). Development of Analytical Quality by Design Compliant Chaotropic Chromatography Method for Ziprasidone and Its Five Impurities Determination. Molecules, 28(18), 6659. [Link]

-

PubChem. Ziprasidone. National Center for Biotechnology Information. [Link]

-

Reddy, G. S., et al. (2010). LC-UV and LC-MS study of stress degradation behavior of ziprasidone HCl and development of rapid UHPLC stability-indicating. Analytical Chemistry: An Indian Journal, 9(2), 270-279. [Link]

- Google Patents. (2021).

-

SynThink Research Chemicals. Ziprasidone EP Impurities & USP Related Compounds. [Link]

- Waters Corporation. Validation of a Method for the Separation of Ziprasidone and its Degradants Using Empower 2 with Method Validation Manager.

- USP-NF. (2018). Ziprasidone Capsules.

- USP 35. (2011). Ziprasidone Hydrochloride.

-

ResearchGate. (2019). Structures of the target molecules: aripiprazole, ziprasidone, and their impurities. [Link]

- USP-NF. (2019). Ziprasidone Capsules.

- Janković, M., et al. (2020). Influence of selected mobile phase properties on the TLC retention behavior of ziprasidone and its impurities.

-

PubChem. Ziprasidone Hydrochloride. National Center for Biotechnology Information. [Link]

-

Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. [Link]

- medicines.org.uk. (2016). Ziprasidone - Summary of Product Characteristics.

Sources

- 1. Ziprasidone | C21H21ClN4OS | CID 60854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ziprasidone Hydrochloride | C21H22Cl2N4OS | CID 219099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. mdpi.com [mdpi.com]

- 6. onyxipca.com [onyxipca.com]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Development and validation of an HPLC method for determination of ziprasidone and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. uspnf.com [uspnf.com]

- 11. uspnf.com [uspnf.com]

- 12. researchgate.net [researchgate.net]

- 13. tsijournals.com [tsijournals.com]

Recrystallization solvents for benzothiazole piperazine impurities

Application Note & Protocol Guide

Topic: Recrystallization Solvents and Protocols for the Purification of Benzothiazole Piperazine Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Purity in Benzothiazole Piperazine Scaffolds

The benzothiazole-piperazine moiety is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to neurodegenerative diseases.[1][2][3] The efficacy and safety of any Active Pharmaceutical Ingredient (API) are inextricably linked to its purity. Recrystallization stands as the most robust and scalable technique for the purification of solid APIs and their intermediates in the pharmaceutical industry.[4] It is a process that leverages differences in solubility to selectively isolate the desired compound from impurities, yielding a product with the required high-purity profile.

This guide provides a detailed exploration of the principles and practical applications of recrystallization for purifying benzothiazole piperazine derivatives. It moves beyond a simple list of steps to explain the underlying causality of experimental choices, empowering researchers to develop and optimize their own robust purification protocols.

Part 1: Foundational Principles of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system.[5] The fundamental principle is that most organic solids are more soluble in a hot solvent than in a cold one.[5]

An ideal recrystallization process involves:

-

Dissolution: Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.

-

Filtration (Optional): If insoluble impurities are present, they are removed by hot filtration.

-

Crystallization: The hot, saturated solution is allowed to cool slowly. As the temperature decreases, the solubility of the desired compound drops, leading to the formation of pure crystals.

-

Isolation: The purified crystals are separated from the mother liquor (which contains the soluble impurities) by vacuum filtration.[6]

-

Washing: The collected crystals are washed with a small amount of cold solvent to remove any adhering mother liquor.[6]

-

Drying: The pure crystals are dried to remove residual solvent.[6]

The "Ideal" Recrystallization Solvent

The success of any recrystallization procedure hinges on the selection of an appropriate solvent.[7] An ideal solvent should exhibit the following characteristics:

-

High Solvency at Elevated Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point.[8]

-

Low Solvency at Low Temperatures: The compound should be sparingly soluble or insoluble in the solvent at low temperatures (e.g., 0-5°C) to maximize recovery.[6]

-

Differential Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).

-

Chemical Inertness: The solvent must not react with the compound being purified.[8]

-

Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals.[8]

-

Safety and Cost-Effectiveness: The solvent should be non-toxic, non-flammable, and economical, especially for large-scale applications.

Single-Solvent vs. Mixed-Solvent Systems

-

Single-Solvent Recrystallization: This is the preferred method when a single solvent meets all the necessary criteria. Alcohols like ethanol are common choices for moderately polar compounds.[9]

-

Mixed-Solvent (Binary) Recrystallization: This technique is employed when no single solvent is suitable. It involves a pair of miscible solvents: one in which the compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent").[4] The impure compound is dissolved in a minimal amount of the hot "solvent," and the "anti-solvent" is added dropwise until the solution becomes cloudy (the saturation point). A small amount of the "solvent" is then added to redissolve the precipitate, and the solution is allowed to cool slowly. Common mixed-solvent systems include ethanol/water, acetone/water, and ethyl acetate/hexane.[10]

Part 2: Solvent Selection and Protocols for Benzothiazole Piperazine Derivatives

The benzothiazole piperazine core possesses both aromatic (benzothiazole) and aliphatic amine (piperazine) characteristics, lending it a moderate polarity. This structural feature guides the initial selection of potential recrystallization solvents.

Solvent Screening Protocol

Before committing to a large-scale recrystallization, a small-scale solvent screening is essential.

Objective: To identify a suitable solvent or solvent system for the recrystallization of a specific benzothiazole piperazine derivative.

Materials:

-

Impure benzothiazole piperazine derivative (approx. 50-100 mg)

-

A selection of solvents with varying polarities (see Table 1)

-

Test tubes or small vials

-

Heating block or water bath

-

Vortex mixer

Procedure:

-

Place approximately 10-20 mg of the impure compound into several different test tubes.

-

To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.

-

If the compound is insoluble at room temperature, heat the test tube in a heating block or water bath. Continue adding the solvent dropwise until the solid dissolves completely.[5]

-

Once a clear solution is obtained, remove the test tube from the heat and allow it to cool to room temperature.

-

After reaching room temperature, place the test tube in an ice bath to induce further crystallization.[5]

-

Evaluate the results: A good solvent will show poor solubility at room temperature, complete solubility when hot, and significant crystal formation upon cooling.

Data Presentation: Solvent Properties

Table 1: Common Solvents for Recrystallization Screening

| Solvent | Boiling Point (°C) | Polarity | Comments |

| n-Hexane | 69 | Non-polar | Good anti-solvent for polar compounds. |

| Toluene | 111 | Non-polar | Useful for compounds with aromatic rings. |

| Dichloromethane (DCM) | 40 | Moderately Polar | High volatility; often used in mixed-solvent systems. |

| Ethyl Acetate (EtOAc) | 77 | Moderately Polar | A versatile solvent for many organic compounds. |

| Acetone | 56 | Polar Aprotic | Good solvent, often used with water as an anti-solvent. |

| Isopropanol (IPA) | 82 | Polar Protic | A common choice for recrystallization. |

| Ethanol (EtOH) | 78 | Polar Protic | Excellent general-purpose solvent for moderately polar compounds.[9] |

| Methanol (MeOH) | 65 | Polar Protic | More polar than ethanol; good for more polar compounds. |

| Water | 100 | Highly Polar | Often used as an anti-solvent for organic compounds. |

Part 3: Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of a Benzothiazole Piperazine Derivative using Ethanol

Objective: To purify a benzothiazole piperazine derivative using ethanol as the recrystallization solvent.

Procedure:

-

Dissolution: Place the crude benzothiazole piperazine derivative into an Erlenmeyer flask. Add a minimal amount of ethanol and bring the mixture to a gentle boil on a hot plate while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.[11] Note: Using the minimum amount of solvent is crucial for maximizing yield.

-

Hot Filtration (if necessary): If any insoluble impurities are visible in the hot solution, perform a hot filtration. Pre-heat a funnel and a new flask to prevent premature crystallization. Place a fluted filter paper in the funnel and quickly pour the hot solution through it.

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[11]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol to remove any residual mother liquor.[11]

-

Drying: Allow the crystals to air-dry on the filter paper under vacuum for a few minutes. Then, transfer the purified crystals to a watch glass or drying dish and dry them in a vacuum oven until a constant weight is achieved.

Protocol 2: Mixed-Solvent Recrystallization using Ethanol/Water

Objective: To purify a benzothiazole piperazine derivative that is highly soluble in ethanol but insoluble in water.

Procedure:

-

Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of hot ethanol required for complete dissolution.

-

Addition of Anti-solvent: While keeping the solution hot, add water dropwise until the solution just begins to turn cloudy (this is the "cloud point"). The cloudiness indicates that the solution is saturated and crystallization is about to begin.

-

Clarification: Add a few drops of hot ethanol to the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

-

Isolation, Washing, and Drying: Follow steps 4, 5, and 6 from Protocol 1, using the ethanol/water mixture (at the same ratio) as the cold wash solvent.

Part 4: Visualization of Workflows

Diagram 1: Solvent Selection Workflow

Caption: Workflow for initial solvent screening.

Diagram 2: Recrystallization Protocol Decision Tree

Caption: Decision tree for selecting a recrystallization method.

Part 5: Troubleshooting Common Issues

Table 2: Troubleshooting Guide for Recrystallization

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No Crystals Form | - Too much solvent was used.- The compound is highly soluble even at low temperatures. | - Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a "seed crystal" of the pure compound. |

| "Oiling Out" | - The solution is supersaturated above the melting point of the compound.- The boiling point of the solvent is too high. | - Re-heat the solution to dissolve the oil.- Add a small amount of additional solvent.- Ensure slow cooling. |

| Low Recovery | - Too much solvent was used.- Premature crystallization during hot filtration.- The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary.- Ensure the filtration apparatus is pre-heated.- Cool the solution for a longer period in an ice bath. |

| Colored Impurities | - Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |

References

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

Pharmaguideline. (2025, May 11). API Manufacturing: SOP for Recrystallization for API Purification – V 2.0. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

Al-Sanea, M. M., et al. (2018). Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids. Molecules, 23(11), 2783. Available at: [Link]

-

Fickelscherer, R. J., Ferger, C. M., & Morrissey, S. A. (2020). Effective solvent system selection in the recrystallization purification of pharmaceutical products. AIChE Journal. Available at: [Link]

-

Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]

-

SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

-

Tangeda, S. J., & Garlapati, A. (2013). Synthesis of New Benzothiazolopiperazines/Piperidines as Anti-Inflammatory Agents. Connect Journals. Available at: [Link]

-

Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

-

Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]

-

ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

-

Gürdal Hakgör, E. E., et al. (2017). Synthesis of Novel Benzothiazole-Piperazine Derivatives and Their Biological Evaluation as Acetylcholinesterase Inhibitors and Cytotoxic Agents. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

-

Solubility of Things. (n.d.). Benzothiazole. Retrieved from [Link]

-

Nguyen, T. H. G., et al. (2023). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[8][12]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. ACS Omega. Available at: [Link]

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

-

ResearchGate. (2024, September 10). Benzothiazine derivatives solubility?. Retrieved from [Link]

-

Semantic Scholar. (2018, October 27). Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids. Retrieved from [Link]

-

MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2025, October 31). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. Available at: [Link]

-

PubMed. (2016, November 15). Design, synthesis, and AChE inhibitory activity of new benzothiazole-piperazines. Retrieved from [Link]

-

PubMed. (2015). Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Design, synthesis, and AChE inhibitory activity of new benzothiazole-piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mt.com [mt.com]

- 9. Reagents & Solvents [chem.rochester.edu]

- 10. reddit.com [reddit.com]

- 11. API Manufacturing: SOP for Recrystallization for API Purification – V 2.0 – SOP Guide for Pharma [pharmasop.in]

- 12. Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Practical Guide to the TLC Separation of Mono- and Bis-Substituted Piperazines

Authored by: Dr. Gemini, Senior Application Scientist

Abstract: This comprehensive guide provides a detailed methodology for the separation and analysis of mono- and bis-substituted piperazine derivatives using Thin-Layer Chromatography (TLC). Piperazines are a critical scaffold in medicinal chemistry, and the ability to rapidly distinguish between substitution patterns is essential for reaction monitoring, impurity profiling, and purification strategy development.[1][2][3] This document moves beyond rote protocols to explain the underlying chemical principles, enabling researchers to intelligently develop and troubleshoot their own separation methods. We address the inherent challenges of chromatographing basic amines on silica gel and present robust, field-proven solutions.

Introduction: The Piperazine Challenge in Chromatography

The piperazine ring is a ubiquitous feature in pharmaceuticals, acting as a versatile scaffold for drugs targeting CNS disorders, infectious diseases, and cancer.[4] The synthesis of these molecules often yields a mixture of unreacted starting materials, mono-substituted intermediates, and the desired bis-substituted products. Distinguishing these species is paramount.

Thin-Layer Chromatography (TLC) offers a rapid, inexpensive, and highly effective means for this analysis.[4][5] However, the basic nature of the piperazine nitrogen atoms presents a significant challenge. The slightly acidic surface of standard silica gel (SiO₂) plates contains silanol groups (Si-OH) that can strongly and irreversibly bind to basic analytes.[6] This interaction leads to severe peak tailing (streaking), poor resolution, and inaccurate retention factor (Rƒ) values, rendering the analysis unreliable.[6][7]

This guide provides the strategic framework and detailed protocols to overcome these challenges and achieve clean, reproducible separations.

The Core Principle: Taming Basicity with Mobile Phase Modification

The key to successfully separating piperazine derivatives on silica gel is to suppress the undesirable ionic interactions between the basic analytes and the acidic stationary phase. This is most effectively achieved by modifying the mobile phase.

By adding a small percentage of a volatile base, such as triethylamine (TEA) or ammonium hydroxide (NH₄OH) , to the eluent, the acidic silanol sites on the silica surface are neutralized.[6][8] The modifier base competitively binds to the active sites, preventing the piperazine analytes from doing so. This allows the separation to proceed based on the intended mechanism of polarity-based partitioning between the stationary and mobile phases, resulting in compact spots and reliable Rƒ values.

Experimental Workflow and Design